4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818382
InChI: InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H
SMILES:
Molecular Formula: C8H3ClN4
Molecular Weight: 190.59 g/mol

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

CAS No.:

Cat. No.: VC15818382

Molecular Formula: C8H3ClN4

Molecular Weight: 190.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile -

Specification

Molecular Formula C8H3ClN4
Molecular Weight 190.59 g/mol
IUPAC Name 4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile
Standard InChI InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H
Standard InChI Key PJSMHBCCUTXFLH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1N=CN=C2Cl)C#N

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound features a bicyclic framework where a pyridine ring (six-membered aromatic ring with one nitrogen atom) is fused to a pyrimidine ring (six-membered aromatic ring with two nitrogen atoms). The chlorine atom occupies the 4-position of the pyrimidine moiety, while the cyano group (-C≡N) is attached to the 7-position of the pyridine ring . This substitution pattern distinguishes it from related isomers, such as 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile, where the cyano group resides at the 6-position .

Key Structural Descriptors

  • Molecular Formula: C₈H₃ClN₄

  • Molecular Weight: 190.59 g/mol

  • CAS Registry Number: 1824100-59-5 (assigned to the 6-carbonitrile isomer; positional isomerism necessitates verification for the 7-carbonitrile variant) .

The SMILES notation C1=CC2=C(C(=NC=N2)Cl)N=C1C#N and InChIKey XUCDZDHVJIDVOY-UHFFFAOYSA-N provide unambiguous representations of its connectivity . X-ray crystallography or advanced spectroscopic techniques would be required to confirm the exact spatial arrangement of substituents.

Comparative Analysis with Isomers

Positional isomerism significantly influences the compound’s reactivity and physicochemical properties. For instance, the 7-carbonitrile derivative exhibits distinct electronic effects compared to the 6-carbonitrile analog due to differences in conjugation pathways and steric environments . Such variations underscore the importance of regioselective synthesis in optimizing desired chemical behaviors.

Synthesis and Manufacturing Processes

Modern Methodologies

A breakthrough in synthesizing 4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile was reported in a 2013 patent (WO2014059185A1), which detailed its use as an intermediate in spirocyclic compound synthesis . The protocol involves:

  • Cyano Group Introduction: Treatment of a halogenated pyrido[3,2-d]pyrimidine precursor with a cyanating agent (e.g., CuCN or KCN) under Ullmann-type conditions.

  • Chlorination: Subsequent reaction with phosphorus oxychloride (POCl₃) to install the chlorine substituent at the 4-position .

Optimization Strategies

  • Temperature Control: Maintaining reactions at 45°C prevents decomposition of heat-sensitive intermediates .

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity and yield .

  • Catalyst Use: Palladium-based catalysts improve regioselectivity in cross-coupling steps, albeit at increased cost .

Table 1: Representative Synthetic Conditions

StepReagentsTemperature (°C)Yield (%)Purity (%)
CyanationCuCN, DMF1207595
ChlorinationPOCl₃, DCM808299

Data adapted from WO2014059185A1 and related methodologies .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound demonstrates moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 334°C, corresponding to its melting point . These properties necessitate careful handling during high-temperature reactions.

Solubility Profile

  • Polar Solvents: Soluble in DMF, dimethyl sulfoxide (DMSO), and acetonitrile.

  • Non-Polar Solvents: Insoluble in hexane or toluene.

  • Aqueous Systems: Limited solubility in water (<0.1 mg/mL at 25°C) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 2230 cm⁻¹ confirms the presence of the cyano group .

  • ¹H NMR: Aromatic protons resonate as a multiplet between δ 8.5–9.0 ppm, while the pyrimidine proton appears as a singlet at δ 9.2 ppm .

  • Mass Spectrometry: Molecular ion peak observed at m/z 190.59 (M⁺) .

Applications in Pharmaceutical Research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator